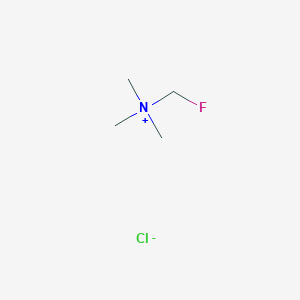

(Fluoromethyl)trimethylammonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Fluoromethyl)trimethylammonium chloride is a fluorinated quaternary ammonium salt. It is a white to off-white crystalline solid that is highly soluble in water. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Fluoromethyl)trimethylammonium chloride is typically synthesized through the reaction of N-chloromethyltrimethylammonium chloride with a fluorinating agent such as silver fluoride or potassium fluoride. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature and stirring conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. The final product is then purified through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

(Fluoromethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.

Major Products Formed

Substitution: Products include various alkylated or arylated derivatives.

Oxidation: Products can range from aldehydes and ketones to carboxylic acids.

Reduction: Reduced products include different amines and hydrocarbons.

Aplicaciones Científicas De Investigación

(Fluoromethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals, surfactants, and ionic liquids.

Mecanismo De Acción

The mechanism of action of (Fluoromethyl)trimethylammonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluoromethyl group can participate in nucleophilic substitution reactions, while the quaternary ammonium group can stabilize transition states and intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the fluorine and methyl groups.

Comparación Con Compuestos Similares

Similar Compounds

- (Chloromethyl)trimethylammonium chloride

- (Bromomethyl)trimethylammonium chloride

- (Iodomethyl)trimethylammonium chloride

Uniqueness

(Fluoromethyl)trimethylammonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom increases the compound’s stability and resistance to degradation, making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Actividad Biológica

(Fluoromethyl)trimethylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a fluoromethyl group attached to a trimethylammonium structure. The halogen substitution (fluorine) in this compound is significant as it may enhance biological activity through mechanisms such as improved membrane permeability and altered binding affinities to biological targets.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of quaternary ammonium compounds, including this compound. These compounds exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. The presence of the fluoromethyl group may enhance this effect by improving the lipophilicity of the compound, facilitating better interaction with lipid bilayers .

-

Case Studies :

- A study demonstrated that quaternary ammonium compounds, including derivatives like this compound, showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

- Another research indicated that halogenated derivatives exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts, suggesting that fluorination plays a crucial role in bioactivity enhancement .

Cytotoxicity and Selectivity

While assessing the cytotoxic effects of this compound, it is essential to evaluate its selectivity towards bacterial cells versus mammalian cells.

- Cytotoxicity Studies : In vitro assays have shown that while this compound exhibits potent antimicrobial activity, it also demonstrates varying degrees of cytotoxicity towards human cell lines. This necessitates further investigation into its therapeutic index and potential for selective targeting of pathogens without harming host cells .

Data Tables

Pharmacological Applications

The unique properties of this compound suggest potential applications beyond mere antimicrobial use:

- Antifouling Agents : Research has indicated that quaternary ammonium compounds can be used as antifouling agents in marine applications, providing protective coatings for aquatic environments . This application capitalizes on their biocidal properties to prevent biofilm formation on surfaces submerged in water.

- Drug Delivery Systems : The ability of these compounds to enhance membrane permeability positions them as candidates for drug delivery systems, particularly for hydrophobic drugs that require improved solubility and transport across biological membranes .

Propiedades

Fórmula molecular |

C4H11ClFN |

|---|---|

Peso molecular |

127.59 g/mol |

Nombre IUPAC |

fluoromethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C4H11FN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

CHPZCTVKYQNIRD-UHFFFAOYSA-M |

SMILES canónico |

C[N+](C)(C)CF.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.